Benzo[D]oxazol-2-ylmethanamine
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was achieved and studied using the single crystal X-ray diffraction method alongside IR, 1H, and 13C NMR spectroscopy, microanalyses, and X-ray single crystal structure determination (Marjani, 2013). Additionally, electrochemical synthesis methods have been explored for the synthesis of related disulfides, showcasing the versatility of approaches for derivatives of benzo[d]oxazol-2-ylmethanamine (Esmaili & Nematollahi, 2013).
Molecular Structure Analysis
The molecular structure of benzo[d]oxazol-2-ylmethanamine derivatives has been confirmed through various spectroscopic methods and crystallized in specific systems indicating detailed geometric and electronic configurations (Marjani et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of benzo[d]oxazol-2-ylmethanamine derivatives have been studied, showing a range of interactions and transformations. For instance, the synthesis of disulfides through electrooxidation reveals the compound's capability to undergo complex chemical reactions (Esmaili & Nematollahi, 2013).
Physical Properties Analysis
The physical properties, including crystal structure and hydrogen bonding patterns, have been analyzed, providing insights into the compound's stability and interactions at the molecular level (Marjani, 2013).
Chemical Properties Analysis
Chemical properties, including reactivity towards various chemical reagents and conditions, have been explored, indicating a broad spectrum of potential chemical transformations and applications of benzo[d]oxazol-2-ylmethanamine derivatives (Nassiri, 2023).
Scientific Research Applications
Environmental Presence and Transformation
Benzodiazepine derivatives, including benzoxazoles, have been identified as emerging environmental contaminants. A study assessed their occurrence in wastewater and surface water, revealing their presence across all samples, with the highest amounts found in hospital effluents. The study also explored their removal during water treatment, indicating that conventional treatment methods are not entirely effective, but a combination of biological and photochemical treatment followed by adsorption to activated carbon achieved a 99.99% removal efficiency. This research underscores the resilience of benzoxazole derivatives in the environment and the necessity for advanced treatment methods to mitigate their presence (Kosjek et al., 2012).
Synthesis and Pharmacological Applications
Benzoxazoles have significant pharmacological activities, prompting research into efficient synthesis methods. Microwave-assisted synthesis has emerged as a technique to enhance diversity and speed in chemistry research, particularly for benzoxazole derivatives. This approach has demonstrated efficiency in synthesizing various benzoxazole derivatives, highlighting their potential in medicinal chemistry due to their broad range of pharmacological properties (Özil & Menteşe, 2020).
Therapeutic Potential and Drug Discovery
The benzothiazole scaffold, closely related to benzoxazoles, exhibits a wide spectrum of biological activities, including antimicrobial and anticancer properties. Some benzothiazole derivatives are in clinical use for treating various diseases. The structural simplicity and synthetic accessibility of these compounds provide a basis for the development of chemical libraries aimed at discovering new therapeutic agents. This highlights the ongoing importance of benzothiazole and benzoxazole derivatives in drug discovery and their potential for treating cancer among other diseases (Kamal et al., 2015).
Safety And Hazards
Safety considerations are crucial when working with any chemical compound. Researchers should assess its toxicity, handling precautions, and potential environmental impact. In the case of benzo[d]oxazol-2-ylmethanamine, in vivo studies in zebrafish suggest that certain derivatives exhibit less toxicity than donepezil (a drug used for Alzheimer’s disease treatment) in the heart and nervous system .
properties
IUPAC Name |
1,3-benzoxazol-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUMWOOPDHGKIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362842 | |
Record name | 1-(1,3-Benzoxazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[D]oxazol-2-ylmethanamine | |
CAS RN |
101333-98-6 | |
Record name | 1-(1,3-Benzoxazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.